4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine
説明
4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine (NIM) is a chemical compound that has been extensively studied for its potential use in cancer treatment. NIM is a nitroimidazole derivative that has been shown to selectively target hypoxic regions in tumors, making it a promising candidate for use in radiation therapy.
作用機序
The mechanism of action of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is not fully understood, but it is thought to involve the reduction of the nitro group to a nitroso intermediate in hypoxic conditions. This intermediate is then thought to react with DNA, causing DNA damage and cell death. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to inhibit DNA repair pathways, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response to tumors. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is its selective targeting of hypoxic regions in tumors, making it a promising candidate for use in combination with radiation therapy. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is its poor solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are a number of future directions for research on 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine. One area of research is the development of more efficient synthesis methods for 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine. Another area of research is the optimization of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine for use in combination with radiation therapy. This could involve the development of new formulations of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine or the identification of biomarkers that could be used to predict which patients would benefit most from 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine treatment. Finally, there is a need for further studies to elucidate the mechanism of action of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine and to identify potential side effects of the compound.
科学的研究の応用
4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions in tumors, which are often resistant to radiation therapy. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is thought to sensitize these regions to radiation, making it a promising candidate for use in combination with radiation therapy. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to have anti-tumor activity in vitro and in vivo, making it a potential chemotherapy agent.
特性
IUPAC Name |
4-[(2-nitro-1H-imidazol-5-yl)methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c13-12(14)8-9-5-7(10-8)6-11-1-3-15-4-2-11/h5H,1-4,6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZROCYDLCMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319570 | |
Record name | 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92334-80-0 | |
Record name | NSC347479 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。